![molecular formula C9H9NO B3113343 6-Methyl-1H-indol-5-OL CAS No. 19500-01-7](/img/structure/B3113343.png)
6-Methyl-1H-indol-5-OL
Overview
Description
6-Methyl-1H-indol-5-OL is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 147.17 g/mol .Chemical Reactions Analysis
Indole derivatives have been reported to show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
This compound has a molecular weight of 147.17 g/mol . It is an aromatic heterocyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Role in Cognitive Disorders
6-Methyl-1H-indol-5-OL, and its derivatives, have been investigated for their potential role in treating cognitive disorders. A study highlighted the optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists, identifying a clinical candidate for potential treatment of cognitive disorders like Alzheimer's disease. The compound demonstrated high affinity at human 5-HT6R and selectivity over other target sites, making it a promising candidate for further development in cognitive disorder treatments (Nirogi et al., 2017).
Antimicrobial and Antitumor Activity
Methyl-substituted indolo[2,3-b]quinolines, closely related to this compound, have shown significant antimicrobial and antitumor activities. The presence of methyl groups significantly influences the cytotoxic and antimicrobial activity of these compounds. They have been found to inhibit the growth of Gram-positive bacteria and pathogenic fungi, as well as display cytotoxicity against certain cancer cells, highlighting their potential in antimicrobial and cancer therapy research (Peczyńska-Czoch et al., 1994).
Drug Synthesis and Formulation
In the context of early clinical drug development, the synthesis and formulation of compounds like this compound play a crucial role. A comprehensive overview of the synthesis design to formulation processes provides insights into the development of such compounds for therapeutic use. This includes reflections on process research, development, and scale-up of heterocyclic cross-coupling, highlighting the importance of these compounds in the pharmaceutical industry (Abdel-Magid & Caron, 2006).
Interaction with Monoamine Transporters
The psychoactive properties of derivatives of this compound have been studied, particularly their interaction with monoamine transporters in the brain. Compounds like 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT), structurally related to this compound, have been found to interact with dopamine, norepinephrine, and serotonin transporters, indicating their potential psychoactive effects and abuse potential, as well as risks for adverse effects in human users (Marusich et al., 2016).
Electronic Structure and Spectral Features
An investigation into the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate, a compound closely related to this compound, was conducted using density functional theory. This study provides valuable insights into the molecular properties, electronic structure, and the influence of solvents on these compounds, contributing to the understanding of their chemical behavior and potential applications in various scientific fields (Srivastava et al., 2017).
Mechanism of Action
Target of Action
6-Methyl-1H-indol-5-OL, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The interaction between the host and the gut microbiota widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules interact with the host and exert a variety of local and heterotopic biological effects .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel indole derivatives with anti-tubercular activity .
properties
IUPAC Name |
6-methyl-1H-indol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)5-9(6)11/h2-5,10-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRHSWCFMVUMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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